![molecular formula C22H22N2O5 B2587700 Methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-92-4](/img/structure/B2587700.png)
Methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,3-dimethylanilino)benzoate is a chemical compound used in scientific research. It has a complex structure, which allows for diverse applications in various experiments. Its linear formula is C16H17NO2, and it has a molecular weight of 255.319 .
Molecular Structure Analysis
The molecular structure of methyl 2-(2,3-dimethylanilino)benzoate is represented by the linear formula C16H17NO2 . This indicates that the compound is composed of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Scientific Research Applications
Antitumor Applications
Methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate and similar compounds have been investigated for their potential as anticancer agents. Studies have focused on their ability to destabilize telomeric integrity and inhibit topoisomerase, which are crucial processes in cancer cell proliferation.
DNA G-quadruplex-Stabilizing/Telomerase Inhibitory Agents : Palladium(0)-mediated transformations have led to the synthesis of compounds with potential as DNA G-quadruplex-stabilizing and telomerase inhibitory agents. These agents have shown appropriate stability in the presence of tumor cells and rat liver microsomes, achieving rapid entry into cell nuclei, the location of their molecular targets (Cookson et al., 2005).
Synthesis of Novel Anticancer Agents : A one-pot three-component method has been used to synthesize novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, showing moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).
Topoisomerase I-Targeting Activity : Compounds with varied substituents at certain positions have shown potent topoisomerase I-targeting activity and cytotoxicity, important for the development of new cancer therapies (Ruchelman et al., 2004).
Antibacterial Applications
Research has also explored the antibacterial properties of related compounds, indicating potential uses in treating bacterial infections.
- Antibacterial Activity of Pyranoquinoline Derivatives : The synthesis of pyranoquinoline derivatives and their evaluation against Gram-positive and Gram-negative bacteria revealed moderate effectiveness, particularly against Pseudomonas aeruginosa (Asghari et al., 2014).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-14-6-4-8-18(15(14)2)23-20(25)12-24-11-10-16-17(22(24)27)7-5-9-19(16)29-13-21(26)28-3/h4-11H,12-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUMEEBZORBYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.